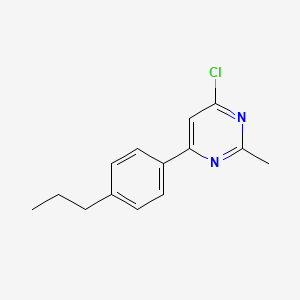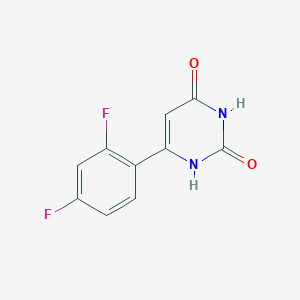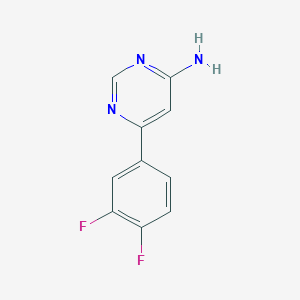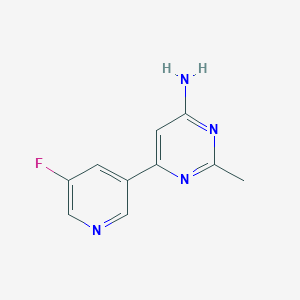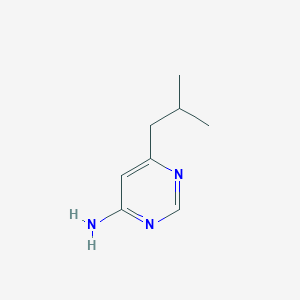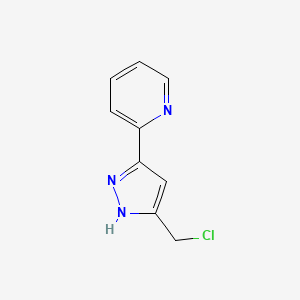
1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol
Overview
Description
“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclohexyl group and a tert-butyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of pyrrolidine as a scaffold . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
- The chemical has been utilized in enantioselective synthesis processes, like the synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the chemical's role in producing chiral compounds with high yield and purity (Chung et al., 2005).
- In materials science, it's been applied in the construction of redox-active cobalt(II/III) metal-organic frameworks, showcasing its potential in catalyzing selective oxidation reactions (Zhang et al., 2018).
- Studies have explored its role in the formation of hydrogen-bonded chains of rings, indicating its significance in understanding molecular interactions and structural chemistry (Trilleras et al., 2008).
Molecular Stability and Reactions
- Research has highlighted its application in understanding the stability of molecular structures, such as in the study of pyrrolidine nitroxides known for their resistance to bioreduction, offering insights into the stability and behavior of certain molecular structures under reductive conditions (Taratayko et al., 2022).
- Its use in divergent and solvent-dependent reactions has been documented, illustrating its versatility in chemical synthesis and the formation of complex organic compounds (Rossi et al., 2007).
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSOGLJWSVGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
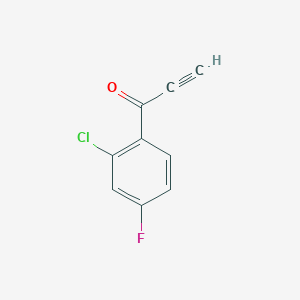

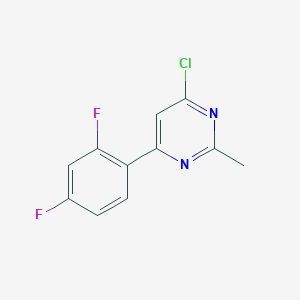
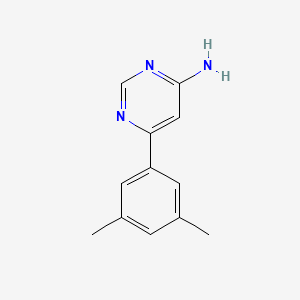
amine](/img/structure/B1466903.png)
